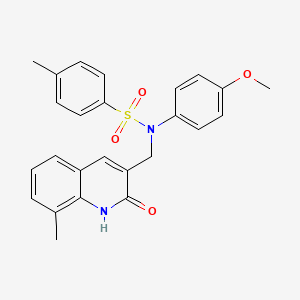
4-fluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as F-Phe-OSu, and it is a sulfonamide derivative that contains a fluorine atom, a phenyl group, and an oxadiazole ring. F-Phe-OSu has been synthesized using various methods, and it has shown promising results in scientific research applications.
Mecanismo De Acción
The mechanism of action of F-Phe-OSu is not fully understood. However, it is believed that this compound modifies the amino groups of proteins and peptides, which can affect their activity and function. F-Phe-OSu can also cross-link proteins, which can provide insights into protein-protein interactions.
Biochemical and Physiological Effects:
F-Phe-OSu has been shown to have biochemical and physiological effects on proteins and peptides. This compound can modify the amino groups of these molecules, which can affect their activity and function. F-Phe-OSu can also cross-link proteins, which can provide insights into protein-protein interactions. However, the physiological effects of F-Phe-OSu on living organisms are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
F-Phe-OSu has several advantages for lab experiments. This compound is a useful labeling reagent for peptides and proteins, and it can be used to modify amino groups in these molecules. F-Phe-OSu is also a cross-linking agent that can be used to study protein-protein interactions. However, F-Phe-OSu has some limitations. This compound can be toxic, and it requires careful handling. Additionally, the physiological effects of F-Phe-OSu on living organisms are not well understood.
Direcciones Futuras
There are several future directions for the use of F-Phe-OSu in scientific research. One potential application is the study of enzyme inhibitors. F-Phe-OSu can be used to identify enzyme inhibitors, which can be used to develop new drugs for various diseases. Another future direction is the study of protein-protein interactions. F-Phe-OSu can be used as a cross-linking agent to study these interactions, which can provide insights into various biological processes. Additionally, F-Phe-OSu can be used to study the activity of enzymes, which can help researchers understand the mechanisms of various biochemical processes.
Métodos De Síntesis
F-Phe-OSu can be synthesized using different methods, including the reaction of 4-fluorobenzenesulfonyl chloride with 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine in the presence of a base such as triethylamine. Another method involves the reaction of 4-fluorobenzenesulfonyl chloride with 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-ol in the presence of a base such as potassium carbonate. The synthesis of F-Phe-OSu requires careful handling due to the compound's potential toxicity.
Aplicaciones Científicas De Investigación
F-Phe-OSu has shown promising results in scientific research applications. This compound is commonly used as a labeling reagent for peptides and proteins, and it can be used to modify amino groups in these molecules. F-Phe-OSu is also used as a cross-linking agent to study protein-protein interactions. Additionally, this compound has been used to study the activity of enzymes and to identify enzyme inhibitors.
Propiedades
IUPAC Name |
4-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S/c1-11(20-24(21,22)14-9-7-13(17)8-10-14)16-18-15(19-23-16)12-5-3-2-4-6-12/h2-11,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVIVQDTKJOCEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-methoxy-N-[(oxolan-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7690266.png)
